1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine

Catalog No.
S12742611
CAS No.
M.F
C16H26BrNOSi
M. Wt
356.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]...

Product Name

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine

IUPAC Name

[1-[(4-bromophenyl)methyl]azetidin-3-yl]oxy-tert-butyl-dimethylsilane

Molecular Formula

C16H26BrNOSi

Molecular Weight

356.37 g/mol

InChI

InChI=1S/C16H26BrNOSi/c1-16(2,3)20(4,5)19-15-11-18(12-15)10-13-6-8-14(17)9-7-13/h6-9,15H,10-12H2,1-5H3

InChI Key

OYCMLXAEEMSQIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CN(C1)CC2=CC=C(C=C2)Br

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine is a chemical compound characterized by its unique structure, which includes a bromobenzyl group and a tert-butyldimethylsilyloxy moiety attached to an azetidine ring. The compound has the molecular formula C16H26BrNOSiC_{16}H_{26}BrNOSi and a molecular weight of approximately 356 Da. Its IUPAC name reflects its structural components, indicating the presence of a bromine atom on the benzyl group and a tert-butyldimethylsilyl ether functionality .

Typical of azetidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it a versatile intermediate in organic synthesis.
  • Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, revealing the hydroxyl group for further functionalization.
  • Cyclization Reactions: The azetidine ring can undergo ring-opening reactions under specific conditions, leading to the formation of linear or branched compounds.

While specific biological activity data for 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine is limited, compounds containing azetidine rings are often investigated for their potential pharmacological properties. Azetidines have been associated with:

  • Antimicrobial Activity: Some azetidine derivatives exhibit antibacterial properties.
  • Anticancer Potential: Certain modifications on azetidine frameworks have shown promise in cancer cell line studies.

Further research is needed to elucidate the specific biological effects of this compound.

Several synthetic routes can be employed to produce 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine:

  • Direct Alkylation of Azetidine:
    • Starting from azetidine, bromobenzyl chloride can be reacted under basic conditions to introduce the bromobenzyl group.
  • Silylation Reaction:
    • The introduction of the tert-butyldimethylsilyl group can be achieved through silylation using tert-butyldimethylsilyl chloride in the presence of a base.
  • Multi-step Synthesis:
    • Involves the formation of an intermediate azetidine followed by sequential functionalization to incorporate both the bromobenzyl and silyloxy groups.

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Utilized in studies focusing on azetidine derivatives and their properties.
  • Material Science: Potential use in developing new materials due to its unique chemical structure.

1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine can be compared with other azetidine derivatives, such as:

Compound NameStructureUnique Features
3-AcetylazetidineStructureContains an acetyl group instead of a silyloxy group.
1-(Benzyl)azetidineStructureLacks bromination and silylation; simpler structure.
2-(Bromomethyl)azetidineStructureDifferent substitution pattern; more reactive due to bromomethyl group.

Uniqueness: The presence of both the bromobenzyl and tert-butyldimethylsilyloxy groups makes 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine particularly versatile for further chemical modifications compared to simpler azetidines.

This compound's unique combination of functionalities positions it as a valuable building block in organic synthesis and pharmaceutical research. Further exploration into its properties and applications could yield significant advancements in medicinal chemistry.

Hydrogen Bond Acceptor Count

2

Exact Mass

355.09670 g/mol

Monoisotopic Mass

355.09670 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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